molecular formula C10H11ClFN B11737598 1-(4-Chloro-3-fluorophenyl)cyclobutanamine

1-(4-Chloro-3-fluorophenyl)cyclobutanamine

Cat. No.: B11737598
M. Wt: 199.65 g/mol
InChI Key: KIWUMEQFOXXDAD-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-fluorophenyl)cyclobutanamine is a chemical compound with the molecular formula C10H11ClFN It is a cyclobutanamine derivative, characterized by the presence of a chloro and fluoro substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorophenyl)cyclobutanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)cyclobutanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amine derivatives.

Scientific Research Applications

1-(4-Chloro-3-fluorophenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)cyclobutanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the chloro and fluoro substituents play a crucial role in its activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)cyclobutanamine
  • 1-(4-Chloro-2-fluorophenyl)cyclobutanamine
  • 1-(4-Chloro-3-methylphenyl)cyclobutanamine

Uniqueness

1-(4-Chloro-3-fluorophenyl)cyclobutanamine is unique due to the specific positioning of the chloro and fluoro groups on the phenyl ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

1-(4-chloro-3-fluorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11ClFN/c11-8-3-2-7(6-9(8)12)10(13)4-1-5-10/h2-3,6H,1,4-5,13H2

InChI Key

KIWUMEQFOXXDAD-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC(=C(C=C2)Cl)F)N

Origin of Product

United States

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